molecular formula C8H10O B2369417 (1S,4S)-5-Methylidenebicyclo[2.2.1]heptan-2-one CAS No. 2378490-14-1

(1S,4S)-5-Methylidenebicyclo[2.2.1]heptan-2-one

Cat. No.: B2369417
CAS No.: 2378490-14-1
M. Wt: 122.167
InChI Key: QRTSETZUOFFEBB-NKWVEPMBSA-N
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Description

(1S,4S)-5-Methylidenebicyclo[221]heptan-2-one is a bicyclic ketone with a unique structure that features a seven-membered ring fused to a three-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-5-Methylidenebicyclo[2.2.1]heptan-2-one typically involves a series of cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors and continuous flow systems to ensure consistent production. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-5-Methylidenebicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(1S,4S)-5-Methylidenebicyclo[2.2.1]heptan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1S,4S)-5-Methylidenebicyclo[2.2.1]heptan-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share a similar bicyclic structure but differ in functional groups.

    Bicyclo[2.2.1]heptan-2-ol: This compound has a hydroxyl group instead of a ketone.

Uniqueness

(1S,4S)-5-Methylidenebicyclo[2.2.1]heptan-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other bicyclic compounds.

Properties

IUPAC Name

(1S,4S)-5-methylidenebicyclo[2.2.1]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-5-2-7-3-6(5)4-8(7)9/h6-7H,1-4H2/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTSETZUOFFEBB-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CC1CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1C[C@@H]2C[C@H]1CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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